2-(Diethylamino)prop-2-enenitrile
Description
2-(Diethylamino)prop-2-enenitrile is a nitrile-containing compound characterized by a diethylamino group attached to a propenenitrile backbone. Its structure features a conjugated system with electron-withdrawing (nitrile) and electron-donating (diethylamino) groups, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
156756-33-1 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(diethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C7H12N2/c1-4-9(5-2)7(3)6-8/h3-5H2,1-2H3 |
InChI Key |
WOLBRONLFAYLEM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=C)C#N |
Canonical SMILES |
CCN(CC)C(=C)C#N |
Synonyms |
2-Propenenitrile,2-(diethylamino)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations
The table below highlights key structural differences between 2-(Diethylamino)prop-2-enenitrile and similar compounds:
Key Observations:
- Electronic Effects: The nitrile group’s electron-withdrawing nature is modulated by substituents like diethylamino (electron-donating) or sulfanyl (electron-withdrawing), influencing reactivity in cycloadditions or Michael additions .
Reactivity Trends
- Deprotection: Ethanol hydrazine hydrate effectively removes 2-cyano-2-ethoxycarbonyl groups (), suggesting similar strategies could apply to the target compound .
- NMR Shifts: In analogues like 12b (), 'HNMR shows δ 6.8–7.2 ppm for aromatic protons, while nitrile protons resonate at δ 2.5–3.0 ppm. Diethylamino groups may exhibit distinct splitting patterns due to -CH₂CH₃ protons .
Physical and Chemical Properties
Melting Points and Stability
| Compound | Melting Point (°C) | Stability Notes |
|---|---|---|
| 12b () | >270 | High stability due to aromaticity |
| 13a () | 227–231 | Moderate thermal stability |
| 2-Amino-2-methylpropanenitrile | N/A | Likely hygroscopic (amino group) |
The target compound’s melting point is expected to be lower than 12b due to the absence of aromatic rings but higher than 13a due to the diethylamino group’s bulk .
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